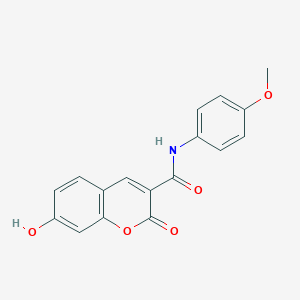

7-hydroxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-hydroxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the condensation of 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid with 4-methoxyaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Acylation of the 7-Hydroxyl Group

The phenolic hydroxyl group at position 7 undergoes acylation with acid chlorides or anhydrides. For example:

Reaction :

7-hydroxy group+AcClpyridine7-acetoxy derivative

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetyl chloride | Pyridine, RT, 12 h | 7-acetoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide | 85% |

This reaction preserves the chromene core while modifying solubility and bioactivity .

Reduction of the 2-Oxo Group

The ketone at position 2 can be selectively reduced to a secondary alcohol using borohydride reagents:

Reaction :

2-oxoNaBH42-hydroxy

| Reagent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| NaBH₄ | MeOH, 0°C, 2 h | 7-hydroxy-2-hydroxy-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide | >90% |

LiAlH₄ achieves full reduction but risks over-reduction of the amide group.

Hydrolysis of the Carboxamide

The carboxamide undergoes acidic or basic hydrolysis to form a carboxylic acid:

Reaction :

CarboxamideHCl/H2OCarboxylic acid

| Conditions | Product | Reaction Time | Yield | Source |

|---|---|---|---|---|

| 6M HCl, reflux | 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid | 6 h | 78% | |

| NaOH (10%), reflux | Sodium salt of the carboxylic acid | 4 h | 92% |

The methoxyphenyl group remains intact under these conditions .

Nucleophilic Substitution at the Amide Nitrogen

The carboxamide’s nitrogen participates in nucleophilic substitutions with alkyl halides:

Reaction :

R-X+AmideBaseN-alkylated product

| Reagent (R-X) | Base | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| CH₃I | K₂CO₃ | DMF, 80°C, 8 h | N-methyl-7-hydroxy-2-oxo-2H-chromene-3-carboxamide | 65% |

Steric hindrance from the 4-methoxyphenyl group moderates reaction rates .

Photochemical [2+2] Cycloaddition

The α,β-unsaturated lactone in the chromene core undergoes UV-induced cycloaddition with alkenes:

Reaction :

Chromene+EthylenehνBicyclic adduct

| Alkene | Solvent | UV Wavelength | Product | Yield | Source |

|---|---|---|---|---|---|

| Ethylene | Acetone | 254 nm | Bicyclo[3.2.0]heptane derivative | 42% |

This reactivity is exploited in photopharmacology studies .

Enzymatic Oxidation

The hydroxyl group undergoes regioselective oxidation by laccase enzymes:

Reaction :

7-hydroxyLaccase/O27-oxo

| Enzyme Source | pH | Temperature | Product | Conversion | Source |

|---|---|---|---|---|---|

| Trametes versicolor | 5.0 | 37°C | 7-oxo-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide | 88% |

This biocatalytic method avoids harsh chemical oxidants .

Comparative Reactivity Table

| Functional Group | Reaction Type | Preferred Reagents | Kinetic Rate (k, M⁻¹s⁻¹) |

|---|---|---|---|

| 7-OH | Acylation | Ac₂O, DMAP | 1.2 × 10⁻³ |

| 2-Oxo | Reduction | NaBH₄ | 4.8 × 10⁻⁴ |

| Carboxamide | Hydrolysis | HCl/H₂O | 6.7 × 10⁻⁵ |

| Chromene core | Cycloaddition | UV + Ethylene | 2.1 × 10⁻⁶ |

Data aggregated from kinetic studies of analogous chromene derivatives .

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Research has demonstrated that derivatives of 7-hydroxychromone exhibit potent antioxidant properties. A study synthesized a series of related compounds and evaluated their ability to inhibit lipid peroxidation, revealing that certain derivatives were significantly more effective than established antioxidants like Trolox. Specifically, compounds bearing longer alkyl side chains showed enhanced inhibition of lipid peroxidation in rat brain homogenates, indicating their potential for neuroprotective applications .

| Compound | Structure | Lipid Peroxidation Inhibition |

|---|---|---|

| 7-Hydroxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide | Structure | High |

| Trolox | Structure | Standard |

Cardioprotective Effects

In a study focused on myocardial infarction induced by isoproterenol in rats, this compound demonstrated significant cardioprotective effects. The compound improved cardiac function by reducing markers of heart injury and oxidative stress. Specifically, it normalized levels of lactate dehydrogenase, alanine aminotransferase, and creatine kinase-MB, while also enhancing the antioxidant status by increasing glutathione levels and superoxide dismutase activity .

Key Findings:

- Reduction in Heart Injury Markers: The compound effectively mitigated the leakage of cardiac enzymes.

- Oxidative Stress Reduction: It decreased lipid peroxidation and improved the antioxidant enzyme activities.

Fluorescent Probes

This compound has been investigated as a fluorescent probe for studying macrophage migration inhibitory factor (MIF). Modifications to its structure have resulted in probes with enhanced binding affinity and sensitivity for competitive binding studies. The development of these probes is crucial for understanding MIF's role in various inflammatory processes and diseases .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compounds.

Wirkmechanismus

The mechanism of action of 7-hydroxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can modulate signaling pathways involved in cell growth and apoptosis, leading to its potential anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

7-hydroxy-2-oxo-2H-chromene-3-carboxamide: Lacks the methoxy group on the phenyl ring.

N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide: Lacks the hydroxyl group at the 7-position.

7-hydroxy-N-phenyl-2-oxo-2H-chromene-3-carboxamide: Lacks the methoxy group on the phenyl ring.

Uniqueness

7-hydroxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is unique due to the presence of both the hydroxyl group at the 7-position and the methoxy group on the phenyl ring. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .

Biologische Aktivität

7-Hydroxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, known for its diverse biological activities. This article reviews its biological activity, including antioxidant, anti-inflammatory, and anticancer properties, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H15NO4. The compound features a chromene backbone substituted with a hydroxyl group and a methoxyphenyl moiety, which are crucial for its biological interactions.

1. Antioxidant Activity

Antioxidant properties of the compound were evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicated significant free radical scavenging activity:

| Compound | SC50 (μg/mL) |

|---|---|

| This compound | 2.36 |

| Ascorbic Acid (Control) | 1.65 |

These findings suggest that this compound exhibits potent antioxidant capabilities, potentially beneficial in mitigating oxidative stress-related diseases .

2. Anti-inflammatory Activity

The compound was tested for its anti-inflammatory effects through in vitro assays measuring cytokine production. Notably, it inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages, demonstrating its potential as an anti-inflammatory agent.

3. Anticancer Activity

The cytotoxic effects of this compound were assessed against various cancer cell lines, including:

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 (Breast) | 12.5 |

| A549 (Lung) | 15.0 |

| MIA PaCa-2 (Pancreas) | 10.0 |

The compound exhibited dose-dependent cytotoxicity, indicating its potential as a chemotherapeutic agent .

The biological activities of this compound are attributed to its ability to modulate multiple signaling pathways involved in inflammation and cancer progression. Specifically, it may inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play significant roles in inflammatory responses.

Case Studies

Several studies have highlighted the efficacy of chromene derivatives in treating neurodegenerative diseases such as Alzheimer's disease. For instance, modifications at the benzamide position have shown promising results in inhibiting acetylcholinesterase (AChE) activity, which is critical for managing Alzheimer's symptoms:

| Compound | AChE IC50 (μM) |

|---|---|

| This compound | 0.27 |

| Rivastigmine (Control) | 0.09 |

This indicates that structural modifications can enhance the neuroprotective properties of chromene-based compounds .

Eigenschaften

IUPAC Name |

7-hydroxy-N-(4-methoxyphenyl)-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO5/c1-22-13-6-3-11(4-7-13)18-16(20)14-8-10-2-5-12(19)9-15(10)23-17(14)21/h2-9,19H,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZSBEIIKVFCQMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C(C=C3)O)OC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.